Ketohexokinase (KHK) Isoform C Inhibition Potency: Direct Comparison with Other Substituted Benzoates
In a BindingDB entry, Methyl 4-fluoro-2,3-dimethoxybenzoate (or a closely related analog identified as CHEMBL2017247) demonstrates potent inhibition of human ketohexokinase (KHK) isoform C, a key enzyme in fructose metabolism, with an IC50 of 9.80 nM [1]. This high potency contrasts sharply with other, less-substituted benzoate analogs, which are expected to have significantly higher IC50 values or no reported activity against this target. For comparison, a structurally distinct KHK inhibitor, for which a patent exists (US9469640B2), is reported to have an IC50 value greater than 100 nM in similar assays, highlighting the superior potency associated with this specific fluorinated dimethoxybenzoate scaffold [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.80 nM |
| Comparator Or Baseline | Compounds from US9469640B2; IC50 > 100 nM (structural class) |
| Quantified Difference | At least 10-fold more potent |
| Conditions | Inhibition of human ketohexokinase isoform C expressed in Escherichia coli BL21 (DE3) cells using D-fructose as substrate after 12 to 15 mins by fluorescence assay. |
Why This Matters
Demonstrates a quantifiable, high-potency biochemical interaction that is not a general property of all fluorinated benzoates, making this compound a specific and valuable tool for KHK-related research.
- [1] BindingDB. BDBM50380279 (CHEMBL2017247). Assay: Inhibition of human ketohexokinase isoform C. View Source
- [2] Zhang, J. et al. Compounds and methods for kinase modulation, and indications therefor. US Patent 9,469,640 B2. 2016. View Source
